6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate is a complex organic compound that belongs to the class of benzo[c]chromen derivatives. These compounds are known for their diverse biological activities and applications in organic synthesis. The structure of this compound includes a benzo[c]chromen core, which is a fused ring system, and a sulfonylated alaninate moiety, which adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate typically involves multi-step reactions. One common approach starts with the preparation of the benzo[c]chromen core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization to form the chromene core . The sulfonylated alaninate moiety can be introduced through a nucleophilic substitution reaction involving the appropriate sulfonyl chloride and L-alanine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate undergoes various chemical reactions, including:
Oxidation: The benzo[c]chromen core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzo[c]chromen core can be reduced to form alcohol derivatives.
Substitution: The sulfonylated alaninate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate involves its interaction with various molecular targets. The benzo[c]chromen core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonylated alaninate moiety can inhibit enzymes involved in cell signaling pathways, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate: Another benzo[c]chromen derivative with similar biological activities.
[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid: A structurally related compound with potential biological applications.
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate is unique due to the presence of the sulfonylated alaninate moiety, which enhances its biological activity and potential therapeutic applications. This structural feature distinguishes it from other benzo[c]chromen derivatives and contributes to its diverse range of applications.
Properties
Molecular Formula |
C23H19NO6S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C23H19NO6S/c1-14-7-10-17(11-8-14)31(27,28)24-15(2)22(25)29-16-9-12-19-18-5-3-4-6-20(18)23(26)30-21(19)13-16/h3-13,15,24H,1-2H3/t15-/m0/s1 |
InChI Key |
LYOWEEXMFYBKKA-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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